2-({6-[(4-Chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, piperazine, and pyrimidine structures, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methoxyphenylboronic acid, cyanuric chloride, and various catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and drying are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation . Reaction conditions vary depending on the type of reaction, with ambient conditions being favorable for certain oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Chlorpheniramine: Another compound with a chlorophenyl group, used as an antihistamine.
Uniqueness
2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of aromatic, piperazine, and pyrimidine structures, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C24H26ClN5O2S |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H26ClN5O2S/c1-32-21-8-6-20(7-9-21)29-10-12-30(13-11-29)24(31)16-33-23-14-22(27-17-28-23)26-15-18-2-4-19(25)5-3-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,27,28) |
InChI Key |
ANBYDKWXZPGORG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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